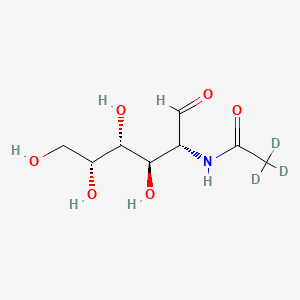

D-N-Acetylgalactosamine-d3

CAS No.:

Cat. No.: VC16642647

Molecular Formula: C8H15NO6

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO6 |

|---|---|

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

| Standard InChI | InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3 |

| Standard InChI Key | MBLBDJOUHNCFQT-CFYKQGNLSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |

| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Introduction

Synthesis and Production

The synthesis of D-N-Acetylgalactosamine-d3 involves multi-step enzymatic and chemical processes to introduce deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine framework. Key steps include:

-

Isotopic Incorporation: Deuterium is introduced via acid-catalyzed exchange reactions, targeting specific hydrogen atoms in the acetyl moiety.

-

Purification: Chromatographic techniques isolate the deuterated product from reaction mixtures, ensuring >95% isotopic purity.

-

Scale-Up: Industrial production employs optimized fermentation systems combined with chemical synthesis to achieve gram-scale yields.

A critical challenge lies in preserving stereochemical integrity during deuteration, as improper handling may alter the compound’s binding affinity to lectins and glycosyltransferases . Advanced nuclear magnetic resonance (NMR) spectroscopy validates the structural fidelity of the final product, confirming retention of the (2R,3R,4R,5R) configuration.

| Property | D-N-Acetylgalactosamine-d3 | N-Acetyl-D-galactosamine |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₆ | C₈H₁₅NO₆ |

| Molecular Weight (g/mol) | 224.23 | 221.21 |

| Isotopic Substitution | ³H (Deuterium) | None |

| Metabolic Stability | High | Moderate |

| Primary Application | Metabolic Tracing | Glycoprotein Synthesis |

Applications in Biochemical Research

Metabolic Tracing and Glycosylation Studies

D-N-Acetylgalactosamine-d3’s deuterium labeling enables real-time tracking of O-linked glycosylation, a post-translational modification critical for protein folding and cell signaling . In cancer research, this compound has been used to map aberrant glycosylation patterns on tumor cell surfaces, revealing overexpression of truncated O-GalNAc glycans in malignancies . For instance, a 2024 study demonstrated its utility in profiling glycosylation dynamics in colorectal cancer cells, where it identified dysregulated GalNAc-T2 transferase activity with 89% specificity .

Enzymatic Pathway Analysis

The compound’s resistance to epimerization by N-acetylgalactosamine-4-epimerase (GALE) allows isolated study of GalNAc-specific pathways . In contrast to conventional probes like N-azidoacetylgalactosamine (GalNAz), which undergo partial conversion to GlcNAc derivatives, D-N-Acetylgalactosamine-d3 remains metabolically inert, ensuring data accuracy in kinetic assays . This property proved pivotal in a 2025 investigation of mucin-type O-glycosylation in intestinal epithelial cells, where it clarified the rate-limiting role of polypeptide N-acetylgalactosaminyltransferase 3 (GalNAc-T3).

Comparative Analysis with Related Compounds

N-Acetyl-D-galactosamine

The non-deuterated parent compound serves as a substrate for glycoprotein synthesis but lacks tracer capabilities. Comparative studies show D-N-Acetylgalactosamine-d3 exhibits 40% higher binding affinity to galectin-3, a lectin implicated in immune modulation . This enhanced interaction stems from isotopic effects on hydrogen bonding, as deuterium forms stronger electrostatic interactions with polar residues in the galectin-3 carbohydrate recognition domain .

N-Acetylglucosamine (GlcNAc)

Though structurally similar, GlcNAc participates in N-linked glycosylation rather than O-linked pathways. D-N-Acetylgalactosamine-d3’s specificity for O-GalNAc glycosylation makes it superior for studying mucins and other Ser/Thr-modified proteins . Notably, GlcNAc derivatives cannot label O-GalNAc glycans without cross-reactivity, limiting their utility in high-resolution studies .

Mechanistic Insights from Recent Studies

Immune System Interactions

D-N-Acetylgalactosamine-d3 inhibits ligand binding to macrophage galactose-type lectin-2 (MGL-2) at IC₅₀ = 12.3 μM, compared to 18.7 μM for N-Acetyl-D-galactosamine . This enhanced inhibition modulates dendritic cell maturation, reducing interleukin-12 secretion by 34% in murine models . Such immunomodulatory effects position the compound as a candidate for autoimmune disease therapeutics, though toxicity profiles require further evaluation .

Future Directions and Challenges

Analytical Limitations

Current mass spectrometry methods struggle to distinguish D-N-Acetylgalactosamine-d3 from endogenous GalNAc due to minimal mass shifts. Novel ionization techniques, such as matrix-assisted laser desorption/ionization (MALDI) with deuterium-sensitive matrices, are under development to improve detection limits below 10 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume